7-(Difluoromethyl)imidazo[1,2-a]pyrimidin-5(8H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the class of imidazo[1,2-a]pyrimidine derivatives, which are known for their diverse pharmacological properties, including antimicrobial and anticancer activities. The specific structure of 7-(difluoromethyl)imidazo[1,2-a]pyrimidin-5(8H)-one includes a difluoromethyl group that enhances its chemical properties and biological efficacy.
The compound can be identified by its CAS number 1018143-73-1 and has a molecular formula of CHFNO with a molecular weight of 185.13 g/mol . It is classified under the category of nitrogen-containing heterocycles, specifically imidazo[1,2-a]pyrimidines, which are characterized by their fused ring systems containing both imidazole and pyrimidine moieties.
The synthesis of 7-(difluoromethyl)imidazo[1,2-a]pyrimidin-5(8H)-one can be achieved through various methodologies. One notable approach involves the use of microwave-assisted synthesis techniques which provide efficient and eco-friendly pathways for creating imidazo[1,2-a]pyrimidine derivatives. For instance, a typical synthesis may start with the reaction of 2-aminopyridines with difluoromethyl-containing substrates under controlled conditions to yield the desired product in moderate to good yields .
Another effective method includes oxidative coupling reactions facilitated by dual catalytic systems (e.g., flavin and iodine), which can promote the formation of C-N bonds necessary for constructing the imidazo[1,2-a]pyrimidine scaffold. This method allows for high functional group tolerance and yields various derivatives with different substituents on the core structure .
The molecular structure of 7-(difluoromethyl)imidazo[1,2-a]pyrimidin-5(8H)-one features a fused imidazole and pyrimidine ring system with a difluoromethyl group at the seventh position. The compound exhibits distinct electronic properties due to the presence of fluorine atoms, which can influence its reactivity and interaction with biological targets. The structural data can be confirmed through spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS), which provide insights into the compound's purity and identity .
7-(Difluoromethyl)imidazo[1,2-a]pyrimidin-5(8H)-one can participate in various chemical reactions typical for heterocycles. These include nucleophilic substitutions where the difluoromethyl group may act as a leaving group under certain conditions. Additionally, it can undergo cyclization reactions to form more complex structures or react with electrophiles in functionalization processes. The versatility of this compound allows it to serve as a precursor in synthesizing other biologically relevant molecules.
The mechanism of action for compounds like 7-(difluoromethyl)imidazo[1,2-a]pyrimidin-5(8H)-one often involves interaction with specific biological targets such as enzymes or receptors. For example, imidazo[1,2-a]pyrimidines have been studied for their ability to inhibit phosphatidylinositol 3-kinase pathways, which are crucial in cancer cell proliferation and survival. The presence of the difluoromethyl group may enhance binding affinity or selectivity towards these targets due to increased lipophilicity or electronic effects that stabilize interactions with active sites on proteins.
The physical properties of 7-(difluoromethyl)imidazo[1,2-a]pyrimidin-5(8H)-one include its solubility in organic solvents such as dimethyl sulfoxide or ethanol, while it may exhibit limited solubility in water due to its hydrophobic character. The chemical properties are characterized by its stability under ambient conditions but may undergo hydrolysis or oxidation under extreme conditions.
Relevant data includes:
7-(Difluoromethyl)imidazo[1,2-a]pyrimidin-5(8H)-one has significant potential in medicinal chemistry as a scaffold for developing new therapeutic agents. Its derivatives have been explored for antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative species . Furthermore, ongoing research investigates its efficacy against cancer cell lines, suggesting that modifications to this compound could lead to novel anticancer therapies.
The introduction of the difluoromethyl (–CF₂H) group into imidazo[1,2-a]pyrimidinone cores relies on two principal strategies: nucleophilic alkylation and decarboxylative difluoromethylation. Ethyl bromodifluoroacetate (BrCF₂COOEt) serves as a versatile reagent for N-alkylation, where the pyrimidine nitrogen attacks the electrophilic carbon of the reagent, forming a N-(bromodifluoroacetyl) intermediate [2] [5]. Subsequent in situ alkaline hydrolysis (using KOH/EtOH) yields the corresponding carboxylic acid derivative, which undergoes thermal decarboxylation (>80°C) to release CO₂ and generate the –CF₂H moiety [2]. This transition-metal-free approach circumvents ozone-depleting reagents like CF₂Br₂ and achieves yields >90% under optimized conditions [2] [5]. Alternative methods employing ClCF₂COONa/18-crown-6 or BrCF₂COOEt/K₂CO₃ are documented for analogous N-difluoromethylated pyridones but require stringent anhydrous conditions [3] [6].
Table 1: Fluorination Techniques for –CF₂H Incorporation
Method | Reagent | Key Intermediate | Yield Range | Limitations |
---|---|---|---|---|
Nucleophilic Alkylation | BrCF₂COOEt | N-(Bromodifluoroacetyl) | 80-92% | Requires hydrolysis step |
Decarboxylative Difluoromethylation | ClCF₂COONa/18-crown-6 | Difluoroacetic acid derivative | 60-75% | Moisture-sensitive conditions |
Direct Difluorocarbene Transfer | CHF₂Br/Cu⁰ | N-Difluoromethylated salt | 40-55% | Ozone depletion potential |
A streamlined one-pot approach leverages heterocyclization of trifluoropyruvate imines with aminoheterocycles. Trifluoropyruvate reacts with 2-aminopyrimidines to form electrophilic imines, which undergo intramolecular cyclization in refluxing acetonitrile. Tin(II) chloride catalyzes the ring closure, facilitating the simultaneous construction of the imidazo[1,2-a]pyrimidine scaffold and installation of fluorinated substituents at the C7 position [6]. Critical to success is the sequential addition of reactants and strict temperature control (60-80°C) to prevent premature decomposition. This method achieves regioselective difluoromethylation at the pyrimidine ring with 70-85% isolated yields, avoiding the isolation of moisture-sensitive intermediates [6]. Microwave irradiation (2 hours at 60°C) further enhances efficiency, achieving near-quantitative conversion in model systems like DMAP difluoromethylation [2].
Table 2: Optimization Parameters for One-Pot Synthesis
Parameter | Optimal Condition | Suboptimal Alternative | Effect on Yield |
---|---|---|---|
Solvent | Anhydrous ACN/THF (1:1) | Distilled THF | 100% vs. 43% |
Temperature | 60°C (reflux) | 40°C | >90% vs. 55% |
Catalyst | SnCl₂ (10 mol%) | None | 85% vs. 25% |
Base | Triethylamine (2 equiv) | K₂CO₃ | 88% vs. 62% |
The –CF₂H group serves as a bioisostere for hydroxyl (–OH) or thiol (–SH) groups due to its hydrogen-bonding capability (σₘ = 0.33, σₚ = 0.03) and enhanced lipophilicity (π = 0.97) [2] [7]. In imidazo[1,2-a]pyrimidin-5-ones, replacing N-methyl with N-difluoromethyl increases metabolic stability by impeding oxidative demethylation pathways. This modification also enhances membrane permeability, as evidenced by LogP increases of 0.8–1.2 units compared to non-fluorinated analogs [1] [4]. The strategic placement at C7 exploits steric tolerance within hydrophobic enzyme pockets—demonstrated in GABA α2/3 agonists where 7-(trifluoromethyl) analogs show 3-fold higher receptor binding than methyl derivatives [8]. Computational analyses confirm that the –CF₂H group’s conformational flexibility allows optimal van der Waals contacts in biomolecular targets, rationalizing its efficacy in bioactive molecules like tryptophan 2,3-dioxygenase inhibitors [7].
Table 3: Steric and Electronic Properties of Bioisosteres
Group | Hansch π | σₘ (Electronic) | Hydrogen Bond Acidity | Molecular Volume (ų) |
---|---|---|---|---|
–CF₂H | 0.97 | 0.33 | Moderate (pKa = 12–14) | 32.7 |
–CH₃ | 0.56 | -0.04 | None | 22.1 |
–OH | -0.67 | 0.12 | Strong (pKa = 15–16) | 12.3 |
Regioselective N-alkylation at the pyrimidine nitrogen (over imidazole nitrogen) demands precise solvent polarity control and ligand design. Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) between halogenated imidazopyrimidones and aryl boronic acids require polar aprotic solvents like DMF to solubilize intermediates. However, THF/ACN (1:1) mixtures eluted through basic alumina provide superior yields (100% conversion) by scavenging acidic impurities that promote protodehalogenation [2] [8]. For C–H functionalization, phosphine ligands (XPhos, SPhos) combined with Pd(OAc)₂ in dioxane enable C3-arylation with 90% regioselectivity. Tetrabutylammonium bromide (Bu₄N⁺Br⁻) acts as a phase-transfer catalyst, enhancing ionic reagent solubility and accelerating oxidative addition rates by 4-fold in model reactions [8]. Notably, solvent choice directly impacts decarboxylation efficiency: neutralized THF facilitates ester hydrolysis, while distilled THF inhibits it, reducing difluoromethylation yields to 30% [2].
Table 4: Solvent/Ligand Systems for Regioselective Transformations
Reaction Type | Optimal Solvent | Catalyst System | Additive | Regioselectivity |
---|---|---|---|---|
N-Difluoromethylation | THF/ACN (1:1) | None | Basic Alumina | >99% N1-alkylation |
Suzuki Coupling (C5) | Dioxane/H₂O (4:1) | Pd(dppf)Cl₂/XPhos | Bu₄N⁺Br⁻ (0.1 equiv) | 95% C5-arylation |
Decarboxylation | Neutralized THF | – | KOH (2 equiv) | 92% conversion |
Concluding Remarks
Advances in fluorination chemistry—particularly nucleophilic alkylation-decarboxylation sequences and one-pot heterocyclizations—enable efficient access to 7-(difluoromethyl)imidazo[1,2-a]pyrimidin-5(8H)-one derivatives. Strategic solvent selection and additive use underpin high regioselectivity, while isosteric –CF₂H incorporation enhances drug-like properties. These methodologies establish a robust platform for developing novel fluorinated heterocycles with tailored bioactivity.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7